molecular formula C17H14F3N3O2S B11030476 ethyl 2-[3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate

ethyl 2-[3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate

Cat. No.: B11030476
M. Wt: 381.4 g/mol
InChI Key: YBTJLJMWANPEEQ-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a trifluoromethyl group, a thiazole ring, and an ester functional group. It has gained attention in the field of medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the pyrazole intermediate.

    Introduction of the trifluoromethyl group: The pyrazole intermediate is then subjected to trifluoromethylation using a reagent such as trifluoromethyl iodide in the presence of a catalyst like copper(I) iodide.

    Formation of the thiazole ring: The trifluoromethylated pyrazole is reacted with a thioamide derivative under acidic conditions to form the thiazole ring.

    Esterification: The final step involves the esterification of the thiazole carboxylic acid with ethanol in the presence of a dehydrating agent like sulfuric acid to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the ester group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-[3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

    Inhibition of enzymes: The compound may inhibit key enzymes involved in disease pathways, such as kinases or proteases.

    Modulation of signaling pathways: It may modulate signaling pathways, such as the NF-kB pathway, to exert anti-inflammatory effects.

    Interaction with receptors: The compound may bind to specific receptors on cell surfaces, leading to changes in cellular functions.

Comparison with Similar Compounds

Ethyl 2-[3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Pyrazole derivatives, thiazole derivatives, and trifluoromethyl-containing compounds.

    Uniqueness: The combination of the pyrazole, thiazole, and trifluoromethyl groups in a single molecule imparts unique pharmacological properties, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C17H14F3N3O2S

Molecular Weight

381.4 g/mol

IUPAC Name

ethyl 2-[3-(4-methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H14F3N3O2S/c1-3-25-15(24)13-9-26-16(21-13)23-14(17(18,19)20)8-12(22-23)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3

InChI Key

YBTJLJMWANPEEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)N2C(=CC(=N2)C3=CC=C(C=C3)C)C(F)(F)F

Origin of Product

United States

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